molecular formula C10H14O B13557601 (3-Ethyl-2-methylphenyl)methanol

(3-Ethyl-2-methylphenyl)methanol

Cat. No.: B13557601
M. Wt: 150.22 g/mol
InChI Key: OCDGENVBNLMBMK-UHFFFAOYSA-N
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Description

(3-Ethyl-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a type of benzyl alcohol derivative, characterized by the presence of an ethyl group and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the Grignard reaction, where an organomagnesium halide reacts with a carbonyl compound to form the desired alcohol .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, tosylates

Major Products Formed

    Oxidation: Corresponding aldehyde or ketone

    Reduction: Corresponding hydrocarbon

    Substitution: Various substituted benzyl alcohol derivatives

Mechanism of Action

The mechanism of action of (3-Ethyl-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylphenyl)methanol
  • (2-Ethylphenyl)methanol
  • (4-Ethyl-2-methylphenyl)methanol

Uniqueness

(3-Ethyl-2-methylphenyl)methanol is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3-ethyl-2-methylphenyl)methanol

InChI

InChI=1S/C10H14O/c1-3-9-5-4-6-10(7-11)8(9)2/h4-6,11H,3,7H2,1-2H3

InChI Key

OCDGENVBNLMBMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CO)C

Origin of Product

United States

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